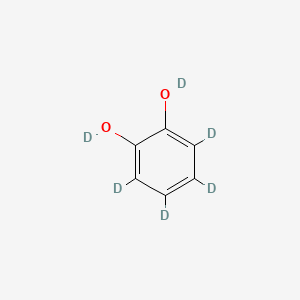

Catecol-d6

Descripción general

Descripción

. It is a deuterated form of catechol, where hydrogen atoms are replaced with deuterium atoms. This compound is used primarily in scientific research due to its stable isotopic labeling, which aids in various analytical techniques.

Aplicaciones Científicas De Investigación

Catechol-d6 is widely used in scientific research due to its stable isotopic labeling, which aids in various analytical techniques:

Mass Spectrometry: Used as a tracer in mass spectrometry to study metabolic pathways and chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized in NMR spectroscopy to investigate molecular structures and dynamics.

Chemical Biology: Employed in chemical biology to study enzyme mechanisms and protein interactions.

Mecanismo De Acción

Target of Action

Catechol-d6, a deuterated derivative of catechol, primarily targets the enzyme catechol-O-methyltransferase (COMT) in the body . COMT plays a crucial role in the metabolism of catecholamines, which are neurotransmitters that include dopamine, epinephrine, and norepinephrine .

Mode of Action

Catechol-d6 interacts with its target, COMT, by acting as a substrate for the enzyme . The interaction results in the methylation of catechol-d6, a process that is part of the normal metabolic pathway of catecholamines . This interaction can alter the levels of catecholamines in the body, affecting various physiological processes.

Biochemical Pathways

Catechol-d6 is involved in the catecholamine metabolic pathway . It is catabolized to form a widespread secondary plant compound . The conversion of salicylic acid to veratrole in the reaction sequence: salicylic acid > catechol > guaiacol > veratrole, is a catabolic pathway for salicylic acid that may also be embedded in other lineages of the plant kingdom, particularly those species which are known to accumulate catechol .

Pharmacokinetics

It is known that catechols, in general, have complex pharmacokinetics due to factors such as erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier .

Result of Action

The molecular and cellular effects of Catechol-d6’s action are diverse. It has been found that catechols can interact with DNA, proteins, and membranes, ultimately leading to non-repairable damage . Reactions with nucleic acids such as adduct formation and strand breaks are among the effects. Interactions with proteins causing protein and enzyme inactivation are also observed . Furthermore, catechols can cause lipid peroxidation and uncoupling in membranes .

Action Environment

Environmental factors can influence the action of Catechol-d6. For instance, in the presence of heavy metals, such as iron or copper, catechols can form stable complexes . Additionally, the presence of oxidizing agents can lead to the oxidation of catechols to semiquinone radicals and in a next step to o-benzoquinones . These reactions can have significant implications for the toxicity and physiological effects of catechols .

Análisis Bioquímico

Biochemical Properties

Catechol-d6 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme kinetics. It interacts with various enzymes, including catechol-O-methyltransferase and catechol oxidase. Catechol-d6 serves as a substrate for these enzymes, facilitating the study of their catalytic mechanisms and the effects of isotopic substitution on reaction rates. The interactions between Catechol-d6 and these enzymes are crucial for understanding the metabolic fate of catechol derivatives and their role in cellular processes .

Cellular Effects

Catechol-d6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the antioxidant capacity of cells by interacting with reactive oxygen species and modulating the activity of antioxidant enzymes . Additionally, Catechol-d6 can impact gene expression by influencing DNA methylation patterns, thereby affecting the transcriptional regulation of genes involved in cellular stress responses and metabolic pathways . These effects highlight the importance of Catechol-d6 in studying cellular responses to oxidative stress and other environmental factors.

Molecular Mechanism

The molecular mechanism of Catechol-d6 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Catechol-d6 binds to specific enzymes, such as catechol-O-methyltransferase, altering their activity and influencing downstream metabolic pathways . The deuterium atoms in Catechol-d6 can affect the hydrogen bonding interactions and the overall stability of enzyme-substrate complexes, providing insights into the role of isotopic substitution in enzyme catalysis . Furthermore, Catechol-d6 can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Catechol-d6 can change over time due to its stability, degradation, and long-term impact on cellular function. Catechol-d6 is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive species . Long-term studies have shown that Catechol-d6 can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for investigating chronic exposure to catechol derivatives .

Dosage Effects in Animal Models

The effects of Catechol-d6 vary with different dosages in animal models. At low doses, Catechol-d6 can enhance antioxidant defenses and improve cellular function . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of Catechol-d6 in biomedical research.

Metabolic Pathways

Catechol-d6 is involved in several metabolic pathways, including the β-ketoadipate pathway, which is essential for the degradation of aromatic compounds . It interacts with enzymes such as catechol 2,3-dioxygenase, facilitating the ring-cleavage of catechol derivatives and their conversion into central metabolic intermediates . These interactions highlight the role of Catechol-d6 in studying the metabolism of aromatic compounds and their impact on cellular function.

Transport and Distribution

Within cells and tissues, Catechol-d6 is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, Catechol-d6 can interact with intracellular proteins and be localized to specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of Catechol-d6 is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, Golgi apparatus, or cytoplasm, depending on the cellular context . The localization of Catechol-d6 within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Catechol-d6 can be synthesized through several methods, including:

Deuteration of Catechol: This involves the replacement of hydrogen atoms in catechol with deuterium atoms using deuterated reagents.

Reduction of Deuterated Phenols: Another method involves the reduction of deuterated phenols to produce catechol-d6.

Industrial Production Methods: Industrial production of catechol-d6 typically involves large-scale chemical synthesis methods, such as:

Phenol Method: This method uses phenol as a raw material, undergoing nitration, reduction, and acid digestion to produce catechol-d6.

Benzoic Acid Method: This method uses benzoic acid as a raw material, undergoing oxidation, esterification, and reduction to produce catechol-d6.

Análisis De Reacciones Químicas

Catechol-d6 undergoes various types of chemical reactions, including:

Oxidation: Catechol-d6 can be oxidized to form benzoquinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution Reactions: Catechol-d6 can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2).

Substitution: Typical reagents include nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Major Products Formed:

Oxidation Products: Benzoquinone and its derivatives.

Reduction Products: Hydroquinone and its derivatives.

Substitution Products: Nitro-catechol and halogenated catechol derivatives.

Comparación Con Compuestos Similares

Catechol-d6 is compared with other similar compounds to highlight its uniqueness:

Catechol (1,2-Dihydroxybenzene): The non-deuterated form of catechol-d6, used in similar applications but without the stable isotopic labeling.

Hydroquinone (1,4-Dihydroxybenzene): Another dihydroxybenzene compound, used in different chemical reactions and applications.

Resorcinol (1,3-Dihydroxybenzene): A dihydroxybenzene isomer, used in various industrial and research applications.

Propiedades

IUPAC Name |

1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202656-22-2 | |

| Record name | 202656-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Catechol-d6 help in understanding the interaction of catecholamines with Tyrosine Hydroxylase?

A1: Catechol-d6, a deuterated form of catechol, plays a crucial role in deciphering the resonance Raman spectra of human Tyrosine Hydroxylase (hTH1) complexed with catecholamines like dopamine. The research paper by Michaud-Soret et al. [] utilized Catechol-d6 to confirm the assignment of specific vibration bands observed in the resonance Raman spectra of the hTH1-catecholamine complex. By comparing the spectra of hTH1 complexed with regular catechol and Catechol-d6, the researchers were able to identify vibrational modes associated with the catechol ring. This isotopic substitution approach helped to clarify the interaction between the enzyme and its catecholamine substrates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)

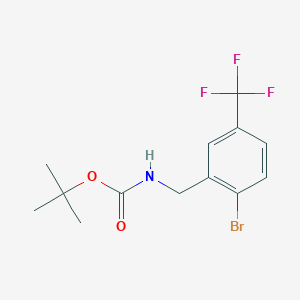

![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)

![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)